3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a phenolic group substituted with bulky tert-butyl groups, a nitrile group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile typically involves multiple steps:
Formation of the Phenolic Intermediate: The initial step often involves the alkylation of phenol with tert-butyl groups to form 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl.
Introduction of the Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their activity.
Signal Modulation: The nitrile group can participate in signaling pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar phenolic structure but lacks the nitrile and sulfonyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a similar phenolic structure but different substituents.
4-Hydroxy-3,5-di-tert-butylbenzonitrile: Similar nitrile and phenolic groups but lacks the sulfonyl group.
Uniqueness
3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-2-(methylsulfonyl)-2-propenenitrile is unique due to the combination of its bulky tert-butyl groups, phenolic hydroxyl group, nitrile group, and sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83677-23-0 |
---|---|
Molecular Formula |
C18H25NO3S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(Z)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)14-9-12(8-13(11-19)23(7,21)22)10-15(16(14)20)18(4,5)6/h8-10,20H,1-7H3/b13-8- |
InChI Key |
OLKUCMZBIVTUBY-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.